5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a thiazolopyrimidine core, and a benzyl group, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzyl isothiocyanate, followed by cyclization with 1,3-benzodioxole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazol-4-one
- 5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-6-one
Uniqueness
Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzodioxole moiety and the specific positioning of functional groups enhance its binding affinity and selectivity towards molecular targets.
Properties
Molecular Formula |
C19H13N3O3S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-benzyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H13N3O3S2/c23-18-15-17(22(19(26)27-15)9-11-4-2-1-3-5-11)20-16(21-18)12-6-7-13-14(8-12)25-10-24-13/h1-8H,9-10H2,(H,20,21,23) |
InChI Key |
FWOACRFFZNUMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C(=O)N3)SC(=S)N4CC5=CC=CC=C5 |
Origin of Product |
United States |
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